molecular formula C6H5Br2N B1301971 2,5-Dibromo-4-methylpyridine CAS No. 3430-26-0

2,5-Dibromo-4-methylpyridine

Cat. No.: B1301971
CAS No.: 3430-26-0
M. Wt: 250.92 g/mol
InChI Key: WWJLJUAHQHXDGM-UHFFFAOYSA-N
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Description

2,5-Dibromo-4-methylpyridine: is an organic compound with the molecular formula C6H5Br2N . It is a derivative of pyridine, where two bromine atoms are substituted at the 2nd and 5th positions, and a methyl group is substituted at the 4th position. This compound is known for its use in various chemical reactions and its applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dibromo-4-methylpyridine can be synthesized through several methods. One common method involves the bromination of 4-methylpyridine. The process typically uses bromine as the brominating agent in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibromo-4-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Development

Synthesis of Pharmaceutical Agents
2,5-Dibromo-4-methylpyridine serves as an important intermediate in the synthesis of various pharmaceutical compounds. It has been utilized in the development of inhibitors for specific biological targets, such as the p38α MAP kinase. For instance, a study demonstrated that optimized synthetic routes starting from this compound led to the successful creation of potent inhibitors with improved yields compared to previous methods .

Case Study: Inhibitors for p38α MAP Kinase

  • Objective : To synthesize pyridinylimidazole-type inhibitors.
  • Method : The synthesis involved multiple steps starting from this compound.
  • Results : The (S)-enantiomer exhibited two times more potency than the racemic mixture in inhibiting TNF-α release from human blood .

Agricultural Chemicals

Role in Agrochemical Synthesis
This compound is crucial in the formulation of agrochemicals, particularly herbicides and fungicides. Its bromine substituents enhance biological activity and selectivity against pests while minimizing environmental impact.

Table 1: Agrochemical Applications

Application TypeCompound TypeFunctionality
HerbicidesSelectiveTarget specific weed species
FungicidesBroad-spectrumControl fungal infections

Material Science

Specialty Polymers and Resins
In material science, this compound is utilized in developing specialty polymers and resins. These materials are known for their enhanced durability and performance in coatings and adhesives.

Properties of Materials Developed

PropertyValue
Thermal StabilityHigh
Chemical ResistanceExcellent
Mechanical StrengthEnhanced

Analytical Chemistry

Reagent in Analytical Methods
The compound acts as a reagent in various analytical methods, aiding researchers in detecting and quantifying other chemical substances within complex mixtures. Its ability to form stable complexes with target analytes makes it a valuable tool in chemical analysis.

Organic Synthesis

Building Block for Diverse Compounds
As a building block in organic synthesis, this compound allows chemists to create a wide range of compounds with specific functionalities. Its reactivity facilitates the formation of complex molecular architectures that are essential for research and industrial applications.

Mechanism of Action

The mechanism of action of 2,5-Dibromo-4-methylpyridine depends on its application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways and targets vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

  • 2,5-Dibromo-3-methylpyridine
  • 2,4-Dibromo-6-methylpyridine
  • 2,5-Dichloro-4-methylpyridine

Comparison: 2,5-Dibromo-4-methylpyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Compared to similar compounds, it offers different reactivity profiles in substitution and coupling reactions, making it valuable for specific synthetic applications .

Biological Activity

2,5-Dibromo-4-methylpyridine (C₆H₅Br₂N) is a heterocyclic compound characterized by a pyridine ring with two bromine atoms at positions 2 and 5 and a methyl group at position 4. Its unique structure suggests potential biological activity, particularly in the context of enzyme interactions and cellular processes. This article reviews the biochemical properties, mechanisms of action, and relevant research findings regarding the biological activity of this compound.

This compound exhibits significant biochemical properties that influence its interactions with biological macromolecules. Key aspects include:

  • Enzyme Interactions : The compound has been shown to act as an inhibitor for various enzymes, modulating biochemical pathways. Its bromine atoms facilitate the formation of halogen bonds with amino acid residues in proteins, affecting enzyme activity and stability.
  • Cellular Effects : This compound influences cell signaling pathways, gene expression, and metabolic processes. It can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism.

The biological activity of this compound is primarily attributed to its ability to inhibit enzyme activity. It binds to the active sites of enzymes, preventing substrate binding and subsequent catalytic reactions. This inhibition can lead to significant alterations in biochemical pathways and cellular functions.

Molecular Mechanisms

  • Enzyme Inhibition : The compound's binding affinity to specific enzymes can disrupt normal metabolic processes.
  • Gene Regulation : It may interact with transcription factors and other regulatory proteins, influencing gene expression patterns.
  • Signal Transduction Modulation : By interacting with receptors involved in signal transduction, it can affect cellular responses to external stimuli.

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

  • Inhibition Studies : Research indicates that this compound can inhibit p38α MAP kinase activity, which is crucial in inflammatory responses. The (S)-enantiomer of related compounds showed enhanced potency compared to racemic mixtures .
  • Cellular Impact : Long-term exposure studies demonstrated that sustained concentrations of this compound could lead to persistent changes in cellular processes, highlighting its potential as a bioactive agent in various biological systems.

Applications in Scientific Research

This compound serves multiple roles in scientific research:

  • Synthesis Building Block : It is utilized as a precursor for synthesizing more complex organic molecules and biologically active compounds.
  • Pharmaceutical Development : Its derivatives are explored for their potential therapeutic applications due to their interaction with biological targets.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
3-Bromo-4-methylpyridineC₆H₇BrNContains only one bromine atom
2-Bromo-4-methylpyridineC₆H₇BrNDifferent position of bromine affecting reactivity
2,6-Dibromo-4-methylpyridineC₆H₅Br₂NBromines at positions 2 and 6
3,5-DibromopyridineC₆H₄Br₂NSimilar structure but different substitution pattern

The specific substitution pattern of this compound influences its reactivity profile and potential biological activity compared to other similar compounds.

Properties

IUPAC Name

2,5-dibromo-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2N/c1-4-2-6(8)9-3-5(4)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWJLJUAHQHXDGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370308
Record name 2,5-Dibromo-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3430-26-0
Record name 2,5-Dibromo-4-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3430-26-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dibromo-4-methylpyridine
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Record name 2,5-Dibromo-4-methylpyridine
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Synthesis routes and methods I

Procedure details

2-Amino-5-bromo-4-methylpyridine (2.0 g, 10.7 mmol) was dissolved in 48% aqueous HBr (14 mL, 123 mmol) and cooled to 2° C. in a salt/ice bath. Bromine (1.65 mL, 32.1 mmol) was added dropwise keeping the internal temperature below 2° C. A solution of sodium nitrite (3.69 g, 53.5 mmol) in water (5 mL) was added keeping the internal temperature below 5° C. and stirred for 1 h between 0° C. and 5° C. The pH was adjusted to ˜13 by slow addition with cooling of 50% NaOH (aq). After warming to r.t. the reaction was extracted with ether, the organics were dried over MgSO4 and concentrated to give a brown oil. Flash chromatography on silica gel eluting with 5% ether/hexane gave the product as a white solid (1.83 g, 7.29 mmol, 68%). MS [M+H]+: 251.9; tR=2.3 min. (method 1)
Quantity
2 g
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Name
Quantity
14 mL
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1.65 mL
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3.69 g
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Quantity
5 mL
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0 (± 1) mol
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reactant
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Name
ether hexane
Quantity
0 (± 1) mol
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solvent
Reaction Step Five
Yield
68%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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